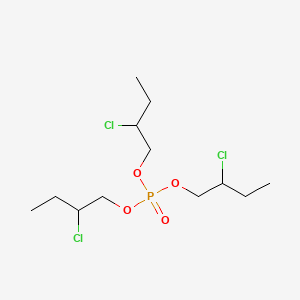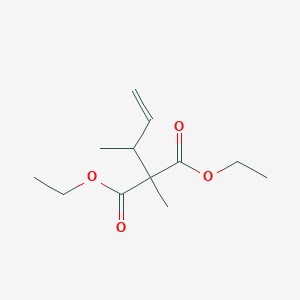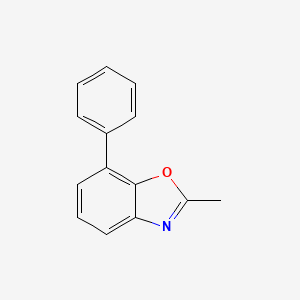
2-Methyl-7-phenyl-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7-phenyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused with an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-phenyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with various aldehydes or ketones. One common method includes the reaction of 2-aminophenol with benzaldehyde under acidic conditions to form the desired benzoxazole ring . The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, and the reaction mixture is usually heated to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the synthesis of benzoxazole derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as metal triflates or ionic liquids are often employed to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-7-phenyl-1,3-benzoxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of halogenated or nitro-substituted benzoxazoles.
Applications De Recherche Scientifique
2-Methyl-7-phenyl-1,3-benzoxazole has a wide range of applications in scientific research:
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer properties.
Industry: Utilized in the production of dyes, pigments, and optical brighteners.
Mécanisme D'action
The mechanism of action of 2-Methyl-7-phenyl-1,3-benzoxazole involves its interaction with biological targets through non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interactions with target molecules, while the oxygen and nitrogen atoms in the oxazole ring act as hydrogen bond acceptors . These interactions enable the compound to bind to specific enzymes or receptors, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzoxazole: Lacks the phenyl group at the 7-position, resulting in different biological activities.
2-Phenylbenzoxazole: Similar structure but without the methyl group at the 2-position.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring, leading to distinct chemical properties and applications.
Uniqueness
2-Methyl-7-phenyl-1,3-benzoxazole is unique due to the presence of both the methyl and phenyl groups, which contribute to its specific biological activities and chemical reactivity. The combination of these substituents enhances its potential as a versatile compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
76524-98-6 |
|---|---|
Formule moléculaire |
C14H11NO |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-methyl-7-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H11NO/c1-10-15-13-9-5-8-12(14(13)16-10)11-6-3-2-4-7-11/h2-9H,1H3 |
Clé InChI |
KIBYTVKTBFZBJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC(=C2O1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


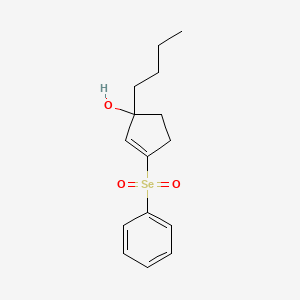
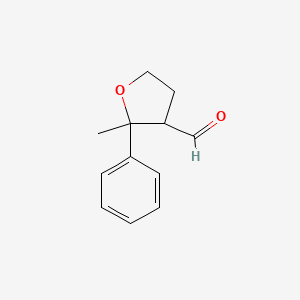
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)

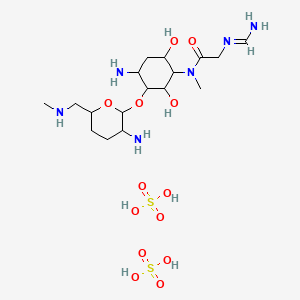
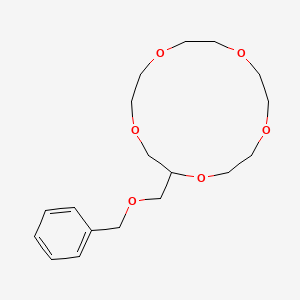
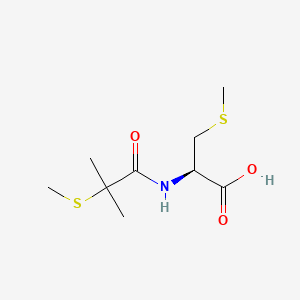
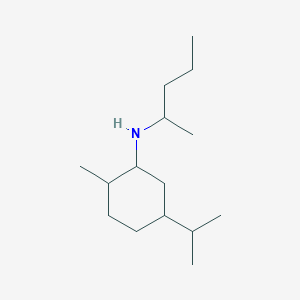
![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
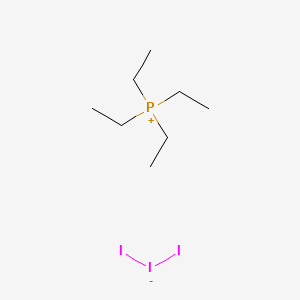
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)
